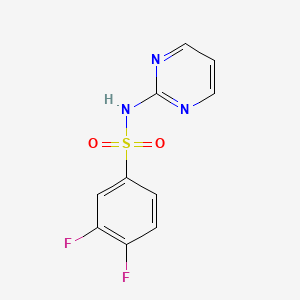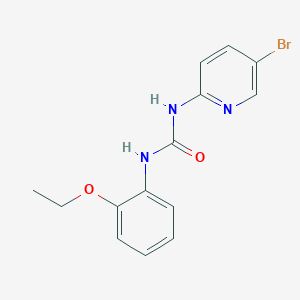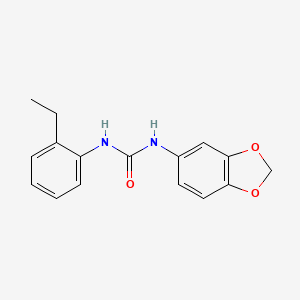
3,4-difluoro-N-2-pyrimidinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-2-pyrimidinylbenzenesulfonamide, commonly known as DFPBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPBS is a sulfonamide derivative that belongs to the class of pyrimidine-based compounds. It has been extensively studied for its various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of DFPBS is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. For example, DFPBS has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various cancer cell lines. By inhibiting the activity of this enzyme, DFPBS can induce apoptosis in cancer cells. Additionally, DFPBS has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of this enzyme, DFPBS can reduce inflammation.
Biochemical and Physiological Effects:
DFPBS has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DFPBS can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DFPBS has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer. In vivo studies have demonstrated that DFPBS can reduce tumor growth in mouse models of breast and colon cancer. Furthermore, DFPBS has been shown to reduce inflammation in mouse models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFPBS has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed using various analytical techniques. Additionally, DFPBS exhibits potent biological activity at low concentrations, making it a cost-effective compound to use in experiments. However, DFPBS also has some limitations. It is a highly reactive compound, which can make it difficult to handle in the lab. Additionally, DFPBS has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
DFPBS has shown great promise for its potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of DFPBS and identifying its molecular targets. Additionally, more studies are needed to determine the safety and efficacy of DFPBS in animal models and humans. Furthermore, research should focus on developing novel derivatives of DFPBS with improved biological activity and reduced toxicity. Overall, DFPBS is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of DFPBS involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 2-aminopyrimidine in the presence of a base. The reaction yields DFPBS as a white solid with a melting point of 186-188°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
DFPBS has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor activity against various cancer cell lines, including breast, colon, and lung cancer. DFPBS has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, DFPBS has demonstrated anti-viral activity against the Zika virus, making it a promising candidate for the development of anti-viral drugs.
Propiedades
IUPAC Name |
3,4-difluoro-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2S/c11-8-3-2-7(6-9(8)12)18(16,17)15-10-13-4-1-5-14-10/h1-6H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHFYNOJGNQFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5322344.png)
![2-[2-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5322348.png)
![7-acetyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322373.png)
![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5322378.png)
![2-ethyl-7-(4-methoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5322383.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322387.png)

![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-furoate](/img/structure/B5322390.png)
![3-fluoro-5-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5322391.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322395.png)

![3-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5322414.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5322427.png)